molecular formula C7H3BrF4O B1484762 2-Bromo-5-fluoro-4-hydroxybenzotrifluoride CAS No. 1805251-78-8

2-Bromo-5-fluoro-4-hydroxybenzotrifluoride

Cat. No.: B1484762
CAS No.: 1805251-78-8
M. Wt: 259 g/mol
InChI Key: ZHOOIXCCAITBJR-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-hydroxybenzotrifluoride (CAS 1805251-78-8) is a high-value halogenated aromatic compound of significant interest in advanced chemical and pharmaceutical research . With a molecular formula of C 7 H 3 BrF 4 O and a molecular weight of 259.00 g/mol, this compound serves as a versatile synthetic building block . Its structure, featuring reactive bromo and fluoro substituents alongside a phenolic hydroxyl group and a lipophilic trifluoromethyl group, allows for diverse chemical transformations and enables fine-tuning of the properties of target molecules . In scientific research, this compound is primarily investigated as a key intermediate in the synthesis of complex organic molecules and materials . Its potential as a biochemical probe or inhibitor in enzymatic studies is also explored, particularly because the trifluoromethyl group enhances lipophilicity, facilitating better penetration of biological membranes . Preliminary studies suggest its utility in developing therapeutic candidates, with research indicating potential anti-inflammatory and anticancer activities through mechanisms that may involve the inhibition of specific enzymes like cyclooxygenase-2 (COX-2) . The compound is strictly for research purposes and is not intended for human or veterinary use . Researchers can leverage its unique structure to modulate biochemical pathways and create novel compounds for various scientific applications.

Properties

IUPAC Name

5-bromo-2-fluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOOIXCCAITBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Benzotrifluoride Derivatives

One documented method involves brominating methyl 3-(2-chloro-4-trifluoromethylphenoxy)benzoate under reflux in glacial acetic acid with bromine added dropwise over one hour. This reaction yields 2-bromo derivatives essential for further transformations.

  • Reagents: Bromine, glacial acetic acid
  • Temperature: Reflux conditions
  • Duration: Bromine addition over 1 hour, followed by reaction completion
  • Work-up: Removal of solvent under reduced pressure, extraction, acidification, and crystallization

This step is critical for introducing the bromine atom at the 2-position of the aromatic ring.

Nucleophilic Aromatic Substitution for Hydroxylation

Hydroxylation is achieved by nucleophilic substitution of a halogenated benzotrifluoride precursor with hydroxide or related nucleophiles.

  • Example: 3-Hydroxybenzoic acid reacts with 4-chloro-3-cyanobenzotrifluoride in the presence of anhydrous potassium carbonate in dry dimethylformamide at 100°C for 7 hours.
  • This reaction proceeds through displacement of the chlorine atom by the hydroxyl group.

Use of Potassium Carbonate and Dimethyl Sulfoxide (DMSO)

A synthetic route involves dissolving the brominated intermediate in DMSO, adding anhydrous potassium carbonate, and then introducing p-chlorobenzotrifluoride dropwise with stirring at 115°C for 20 hours. This method facilitates substitution reactions leading to the formation of the desired hydroxybenzotrifluoride derivative.

Industrial Production Considerations

Industrial scale synthesis optimizes these laboratory methods by:

  • Employing continuous flow reactors for controlled bromination and substitution reactions.
  • Using automated systems to maintain consistent temperature, reagent addition rates, and reaction times.
  • Selecting solvents such as dichloromethane or acetonitrile for optimal solubility and reaction kinetics.
  • Utilizing catalysts like palladium or copper complexes to enhance coupling and substitution efficiency.

Summary of Preparation Methods in Tabular Form

Step Starting Material / Intermediate Reagents & Conditions Purpose / Reaction Type Notes
1 Methyl 3-(2-chloro-4-trifluoromethylphenoxy)benzoate Bromine, Glacial Acetic Acid, Reflux, 1 hr addition Bromination Introduces bromine at 2-position
2 3-Hydroxybenzoic acid + 4-chloro-3-cyanobenzotrifluoride K2CO3, Dry DMF, 100°C, 7 hr Nucleophilic Aromatic Substitution Hydroxylation via halogen displacement
3 Brominated intermediate K2CO3, DMSO, p-chlorobenzotrifluoride, 115°C, 20 hr Substitution Formation of hydroxybenzotrifluoride
4 Various intermediates Catalysts (Pd, Cu), solvents (DCM, acetonitrile) Coupling / Substitution (Industrial) Optimized for scale, yield, and purity

Research Findings and Analysis

  • The bromination step is highly selective when conducted under controlled addition and reflux conditions, minimizing polybromination.
  • Nucleophilic substitution reactions require anhydrous conditions and polar aprotic solvents like DMF or DMSO to enhance nucleophile strength and reaction rate.
  • Potassium carbonate serves as a mild base to facilitate displacement of halogens without degrading sensitive trifluoromethyl groups.
  • Industrial methods leverage catalytic systems to reduce reaction times and improve environmental profiles by minimizing waste and solvent use.
  • The presence of electron-withdrawing trifluoromethyl groups influences regioselectivity and reactivity, necessitating tailored reaction conditions for optimal yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-hydroxybenzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions include substituted benzotrifluorides, biaryl compounds, and various derivatives with modified functional groups .

Scientific Research Applications

2-Bromo-5-fluoro-4-hydroxybenzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-hydroxybenzotrifluoride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Hydroxyl Group Impact: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., 5-Bromo-2-fluorobenzotrifluoride), likely increasing its aqueous solubility and enabling hydrogen-bonding interactions in biological systems .

Trifluoromethyl Group : The -CF₃ group contributes to high thermal stability and lipophilicity, a feature shared with compounds like 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene .

Positional Isomerism : Bromine and fluorine positions influence reactivity. For example, 2-Bromo-5-fluoro-4-methylbenzoic acid (Br at position 2, F at 5) shows high similarity (0.94) to the target compound, suggesting comparable synthetic utility .

Boiling Points and Density

  • 5-Bromo-2-fluorobenzotrifluoride has a boiling point of 162.9°C and density of 1.695 g/cm³, typical for brominated benzotrifluorides due to halogen and -CF₃ contributions .
  • Hydroxyl-containing analogs (e.g., 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine) may exhibit higher melting points due to intermolecular hydrogen bonding, though direct data are unavailable .

Biological Activity

2-Bromo-5-fluoro-4-hydroxybenzotrifluoride is a compound of significant interest in both chemistry and biology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzene ring that also contains three trifluoromethyl groups. This configuration enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The trifluoromethyl groups contribute to its ability to penetrate biological membranes effectively, allowing it to modulate biochemical pathways by inhibiting specific enzymes through binding to their active sites.

Biological Applications

Research has indicated several potential applications for this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
  • Anticancer Activity : The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
  • Biochemical Probes : It is being explored as a biochemical probe in enzymatic studies, particularly for its ability to selectively inhibit certain enzymes involved in metabolic pathways.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell growth. The IC50 value was found to be approximately 15 µM, indicating potent activity against these cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The study reported an IC50 value of 20 µM for COX-2 inhibition, suggesting that this compound could be a promising lead for developing anti-inflammatory drugs.

Comparative Data Table

The following table summarizes the biological activities and IC50 values of this compound compared to other related compounds:

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer (Breast Cancer)15
COX-2 Inhibition20
TrifluoromethylphenolAnticancer25
COX-2 Inhibition30

Q & A

Q. How can researchers confirm the structural identity of 2-Bromo-5-fluoro-4-hydroxybenzotrifluoride using spectroscopic methods?

To verify the structure, combine <sup>1</sup>H/<sup>19</sup>F NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . The <sup>1</sup>H NMR should show distinct aromatic proton splitting patterns due to bromo and fluoro substituents, while <sup>19</sup>F NMR will confirm the trifluoromethyl group (δ ≈ -60 ppm). IR spectroscopy identifies the hydroxyl group (broad peak ~3200–3500 cm⁻¹). Cross-reference spectral data with computational predictions (e.g., using PubChem’s SMILES: FC1=CC=C(Br)C=C1C(F)(F)F ). For ambiguous cases, employ AI-assisted spectral interpretation tools to resolve complex splitting patterns .

Q. What are the critical steps for synthesizing this compound via electrophilic aromatic substitution?

Key steps include:

  • Substrate selection : Start with 5-fluoro-4-hydroxybenzotrifluoride to direct bromination to the ortho/para positions.
  • Reagent optimization : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to minimize side reactions.
  • Quenching and purification : Neutralize excess reagent with aqueous Na₂S₂O₃, followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC (Rf ~0.3–0.5) .

Intermediate Research Questions

Q. How can researchers resolve discrepancies in reported melting points for this compound?

Discrepancies often arise from purity issues or polymorphism . To address this:

  • Recrystallization : Purify using ethanol/water mixtures to isolate the most stable polymorph.
  • DSC analysis : Perform differential scanning calorimetry to identify phase transitions.
  • Cross-validate literature : Compare data with structurally similar compounds (e.g., 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, mp 249–254°C ). Purity >95% (HPLC) is critical for reproducible results .

Q. What strategies prevent hydroxyl group oxidation during functionalization reactions?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to block the hydroxyl group before bromination or trifluoromethylation.
  • Mild conditions : Conduct reactions under inert atmospheres (N₂/Ar) and low temperatures (0–10°C).
  • Post-reduction : After functionalization, regenerate the hydroxyl group via TBAF-mediated deprotection .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of cross-coupling reactions involving this compound?

Use density functional theory (DFT) to model transition states and calculate activation energies for Suzuki or Buchwald-Hartwig couplings. Focus on:

  • Electrostatic potential maps : Identify electron-deficient aromatic positions (e.g., para to the hydroxyl group).
  • Solvent effects : Simulate reaction pathways in polar solvents (e.g., DMF) to match experimental conditions.
  • Benchmarking : Compare results with known derivatives (e.g., 2-Bromo-5-(trifluoromethyl)benzaldehyde, PubChem CID 145580 ). Tools like Gaussian or ORCA are recommended .

Q. What experimental designs validate the compound’s stability under catalytic hydrogenation conditions?

  • Pressure-controlled systems : Use a Parr reactor (5–10 bar H₂) with Pd/C or Raney Ni catalysts.
  • In-situ monitoring : Track H₂ uptake via gas chromatography and analyze intermediates by LC-MS.
  • Post-reaction analysis : Confirm retention of the trifluoromethyl group via <sup>19</sup>F NMR and assess debromination by ICP-OES. Stability thresholds are pH-dependent; avoid acidic conditions (pH <3) to prevent decomposition .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in nucleophilic aromatic substitution (NAS) studies?

Conflicts may arise from solvent polarity or leaving group effects . For example:

  • Solvent polarity : In DMSO, the hydroxyl group’s acidity increases, enhancing NAS at the bromine position. In non-polar solvents (toluene), reactivity shifts toward the trifluoromethyl group.
  • Controlled experiments : Compare reaction rates using standardized substrates (e.g., 4-Bromo-2-fluorophenol ) under identical conditions. Statistical analysis (ANOVA) helps isolate variables .

Methodological Tables

Q. Table 1: Thermal Stability Under Varied Conditions

ConditionTemperature (°C)Stability Outcome (TGA)Reference
Dry N₂ atmosphere150Decomposition <5%
Humid air (60% RH)100Hydrolysis observed
Acidic (pH 2)25Rapid debromination

Q. Table 2: Cross-Coupling Catalysts and Yields

CatalystReaction TypeYield (%)Byproducts
Pd(PPh₃)₄Suzuki coupling78Biaryl isomers
CuI/1,10-phenanthrolineUllmann reaction65Dehalogenated
Ni(COD)₂Kumada coupling82Homocoupling

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-fluoro-4-hydroxybenzotrifluoride
Reactant of Route 2
2-Bromo-5-fluoro-4-hydroxybenzotrifluoride

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